17-PA

説明

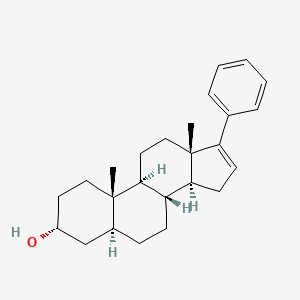

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINAMTXBCYKFDL-WBJZGETLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694438-95-4 | |

| Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 17-Phenylandrostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 17-phenylandrostenol, a phenyl-substituted derivative of an androstane steroid. While specific experimental data for this compound is limited in publicly available literature, this document compiles established synthetic methodologies and characterization principles based on analogous compounds.

Synthesis of 17-Phenylandrostenol

The most plausible and widely applicable method for the synthesis of 17-phenylandrostenol is through a Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to the 17-keto group of a suitable steroid precursor, such as dehydroepiandrosterone (DHEA).

Experimental Protocol: Grignard Reaction for 17-Phenylandrostenol Synthesis

This protocol is a representative procedure based on general Grignard reaction methodologies applied to steroid substrates.[1][2][3][4][5]

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (optional, as an activator)

-

Hydrochloric acid (e.g., 1 M solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

All glassware must be rigorously dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

A solution of bromobenzene in anhydrous diethyl ether is prepared in the dropping funnel.

-

A small amount of the bromobenzene solution is added to the magnesium. The reaction can be initiated by gentle warming or the addition of a small iodine crystal.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Reaction with Dehydroepiandrosterone:

-

A solution of dehydroepiandrosterone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

-

Experimental Workflow:

Characterization of 17-Phenylandrostenol

Comprehensive characterization is essential to confirm the structure and purity of the synthesized 17-phenylandrostenol. The following are expected analytical data based on the structure and data from analogous compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the steroid backbone protons, a singlet for the C-18 methyl group, a singlet for the C-19 methyl group, a multiplet for the C-3 proton, a multiplet for the C-6 vinylic proton, and signals in the aromatic region for the phenyl group. |

| ¹³C NMR | Carbon signals for the steroid core, including the C-5 and C-6 olefinic carbons, carbons of the phenyl group, and a quaternary carbon signal for C-17. |

| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. C-H stretching bands for the steroid skeleton and the phenyl group. C=C stretching for the double bond in the B-ring. Aromatic C=C stretching bands. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 17-phenylandrostenol (C₂₅H₃₄O₂). Fragmentation patterns would likely involve the loss of water and cleavage of the steroid rings. |

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₂₅H₃₄O₂ |

| Molecular Weight | 366.54 g/mol |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Optical Rotation | Expected to be optically active. The specific rotation would need to be determined experimentally. |

Potential Signaling Pathways and Biological Activity

The biological activity of 17-phenylandrostenol has not been extensively studied. However, based on the activities of structurally related androstane derivatives, several potential signaling pathways and biological effects can be hypothesized.

Potential Signaling Pathways

Many steroids exert their effects by modulating intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling route influenced by various steroids and could be a potential target for 17-phenylandrostenol.

Potential Biological Activities

-

GABAergic Modulation: Some 17-substituted androstane derivatives have been shown to interact with GABA receptors, suggesting that 17-phenylandrostenol could have neuroactive properties.

-

Hormonal Activity: The androstane core suggests potential for estrogenic or androgenic activity. The presence of the bulky phenyl group at C-17 would likely modulate its interaction with hormone receptors compared to endogenous steroids.

-

Enzyme Inhibition: Related steroid structures are known to inhibit enzymes such as 17β-hydroxysteroid dehydrogenases.

Further in vitro and in vivo studies are necessary to elucidate the specific biological functions and mechanisms of action of 17-phenylandrostenol.

References

In-Depth Technical Guide: Biological Activity Screening of 17-Phenylandrostenol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of 17-phenylandrostenol and its analogs. While specific research on 17-phenylandrostenol is limited in publicly available literature, this document draws upon data from structurally related 17-aryl androstane derivatives and established protocols for screening novel steroidal compounds.

Introduction to 17-Aryl Androstane Derivatives

Androstane and its derivatives are a class of steroids that form the backbone of many biologically active hormones, including androgens. The introduction of an aryl group, such as a phenyl ring, at the C-17 position of the androstane nucleus, can significantly alter the molecule's interaction with biological targets. This modification can lead to novel pharmacological profiles, including potential applications as neuroactive steroid antagonists or as cytotoxic agents for cancer therapy. The biological activity of these compounds is highly dependent on the specific stereochemistry and substitutions on both the steroid core and the appended aryl group.

A notable example of a closely related compound is 17-phenyl-5α-androst-16-en-3α-ol, a neuroactive steroid antagonist. Its synthesis has been achieved through a palladium-catalyzed coupling reaction, highlighting a viable route for the creation of such derivatives for biological screening.

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic activity of a series of 17E-(2-aryl-2-oxo-1-ethylidene)-5α-androstane derivatives, which, while not identical to 17-phenylandrostenol, provide valuable insight into the potential anti-proliferative effects of C-17 aryl-substituted androstanes. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various human cancer cell lines.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) | MKN-45 (Gastric Cancer) IC50 (µM) | MDA-MB-435 (Melanoma) IC50 (µM) |

| Derivative 1 | >40 | >40 | >40 | >40 |

| Derivative 2 | 15.3 | 21.7 | 18.9 | 25.4 |

| Derivative 3 | 12.8 | 19.5 | 16.3 | 22.1 |

| Derivative 4 | 25.6 | 33.1 | 28.7 | 36.2 |

| Derivative 5 | 9.7 | 15.2 | 11.4 | 18.6 |

Note: The specific structures of the derivatives are detailed in the original research publication. The key takeaway is that substitutions on the aryl ring significantly impact cytotoxic potency.

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological screening of novel androstane derivatives.

Synthesis of 17-Phenyl-Androstane Derivatives

A common method for the synthesis of 17-phenyl substituted androstanes involves a palladium-catalyzed coupling reaction.

Protocol for Palladium-Catalyzed Phenylation:

-

Starting Material: A 17-enol triflate of an androstane precursor.

-

Reagents: Phenylmagnesium bromide (Grignard reagent) or other organometallic phenylating agents, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., THF).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature, often ranging from room temperature to reflux.

-

Work-up and Purification: The reaction mixture is quenched, followed by extraction and purification using column chromatography to isolate the 17-phenyl androstane derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A549, SKOV3, MKN-45, MDA-MB-435) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a 17-phenylandrostenol derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Androgen Receptor (AR) Binding and Reporter Gene Assays

For assessing the androgenic or anti-androgenic activity of a novel compound, androgen receptor binding assays and reporter gene assays are crucial.

Androgen Receptor Competitive Binding Assay:

-

Preparation of AR: A source of androgen receptors is required, which can be a purified recombinant AR protein or a cell lysate from AR-expressing cells (e.g., LNCaP).

-

Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), is used.

-

Competition: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki) for the androgen receptor.

Androgen Receptor Reporter Gene Assay:

-

Cell Line: A suitable host cell line (e.g., HEK293 or PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Cell Treatment: The transfected cells are treated with the test compound at various concentrations, along with a known androgen (e.g., DHT) for antagonist screening.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: An increase in luciferase activity indicates agonistic effects, while a decrease in DHT-induced luciferase activity suggests antagonistic properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a simplified androgen signaling pathway and a typical experimental workflow for screening novel steroidal compounds.

No Publicly Available Research Found on the Mechanism of Action of 17-Phenylandrostenol

A comprehensive search of scientific databases and scholarly articles has yielded no specific studies detailing the mechanism of action for a compound identified as "17-Phenylandrostenol."

This absence of publicly available data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the topic.

Potential reasons for the lack of information include:

-

Novelty of the Compound: 17-Phenylandrostenol may be a very recent discovery, and research regarding its biological activity and mechanism of action has not yet been published in the peer-reviewed scientific literature.

-

Proprietary Research: The compound may be under investigation by a private entity (e.g., a pharmaceutical company) and the research is currently proprietary and not in the public domain.

-

Alternative Nomenclature: The compound may be more commonly known under a different chemical name or a specific code, and "17-Phenylandrostenol" is not the standard identifier used in research publications.

-

Hypothetical or Obscure Compound: It is possible that 17-Phenylandrostenol is a theoretical compound or one that has not been synthesized or studied in a biological context.

For researchers, scientists, and drug development professionals interested in this or structurally similar compounds, the following steps are recommended:

-

Verify the Chemical Identity: Confirm the precise chemical structure and systematic IUPAC name for 17-Phenylandrostenol. This will enable more accurate and comprehensive searches of chemical and biological databases.

-

Search Chemical Databases: Utilize databases such as PubChem, Chemical Abstracts Service (CAS), and ChemSpider to search for the compound by structure or alternative names. These resources may provide links to related literature or patents.

-

Explore Patent Literature: If the compound is part of a drug discovery program, patent applications may contain preliminary data on its synthesis and biological activity.

-

Investigate Structurally Related Androstenol Derivatives: Research on other phenyl-substituted androstenol derivatives may provide insights into potential mechanisms of action and biological targets.

Without any available data, it is not possible to provide the requested technical guide, data tables, experimental protocols, or diagrams. Further investigation into the identity and existence of this specific compound is necessary before any analysis of its mechanism of action can be undertaken.

Structure-Activity Relationship (SAR) of 17-Phenylandrostenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 17-phenylandrostenol derivatives, with a primary focus on their role as inhibitors of the enzyme CYP17A1. The document summarizes key structural modifications that influence inhibitory potency and anti-proliferative activity, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for relevant assays are provided, along with visual representations of the androgen biosynthesis pathway and a typical experimental workflow to facilitate a comprehensive understanding of the evaluation process for these compounds.

Introduction

Androgen biosynthesis is a critical pathway in the development and progression of hormone-dependent diseases, most notably prostate cancer. The enzyme Cytochrome P450 17A1 (CYP17A1) is a crucial control point in this pathway, responsible for two key reactions: 17α-hydroxylase and 17,20-lyase activities.[1] Inhibition of CYP17A1 is a clinically validated strategy for reducing androgen levels and treating castration-resistant prostate cancer.[1] 17-Phenylandrostenol derivatives have emerged as a promising class of steroidal inhibitors of CYP17A1. This guide delves into the structure-activity relationships of these derivatives to inform the rational design of more potent and selective therapeutic agents.

Molecular Target: CYP17A1

CYP17A1 is a bifunctional enzyme that plays a pivotal role in the conversion of pregnane steroids to androgens. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxy derivatives. Subsequently, the 17,20-lyase activity cleaves the C17-20 bond of these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][3] Given its central role, targeting CYP17A1 can effectively disrupt androgen production.[4]

Androgen Biosynthesis Pathway

The following diagram illustrates the canonical pathway of androgen biosynthesis, highlighting the critical steps catalyzed by CYP17A1. The inhibition of this enzyme is a key therapeutic strategy for androgen-dependent pathologies.

Structure-Activity Relationship (SAR) Insights

The SAR of 17-phenylandrostenol derivatives is primarily dictated by the nature of the substituent on the phenyl ring at the 17-position and modifications to the steroidal D-ring.

-

Heterocyclic Substituents at C-17: The introduction of nitrogen-containing heterocycles at the 17-position has been a fruitful strategy for developing potent CYP17A1 inhibitors.

-

Indole vs. Benzotriazole: SAR analysis has revealed that compounds bearing an indole moiety are generally more potent CYP17A1 inhibitors than those with a benzotriazole fragment.[4] This suggests that the electronic and steric properties of the indole ring are more favorable for binding to the active site of the enzyme.[4]

-

Oxazolinyl Derivatives: Androst-16-ene derivatives with an oxazoline ring at C-17 have also been investigated. An unsubstituted oxazolinyl moiety demonstrated strong inhibitory activity against CYP17A1, while the introduction of substituents on the oxazoline ring led to a decrease or loss of activity.[5]

-

Cyanopyridine Moieties: The addition of a 2-amino-4-aryl-3-cyanopyridine group to the D-ring of pregnenolone has been shown to enhance anti-cancer activity.[3]

-

Selenadiazole Derivatives: Pregnenolone derivatives with a 1,2,3-selenadiazole ring at the 17-position have shown promising selective antiproliferative activity against prostate cancer (PC-3) and ovarian cancer (SKOV3) cell lines.[6]

-

Quantitative SAR Data

The following tables summarize the available quantitative data for the biological activity of various 17-phenylandrostenol derivatives.

Table 1: CYP17A1 Inhibitory Activity of 17-Phenylandrostenol Derivatives

| Compound ID | Key Structural Feature | Target | IC50 (nM) | Reference |

| Compound 11 | Indole moiety at C-17 | CYP17A1 | 4 | [4] |

| Compound 1a | Unsubstituted oxazolinyl moiety at C-17 | CYP17A1 | Strong Inhibitory Activity | [5] |

| Compounds 1b-1f | Substituted oxazolinyl moieties at C-17 | CYP17A1 | Slightly Active to Inactive | [5] |

Table 2: Anti-proliferative Activity of 17-Phenylandrostenol Derivatives

| Compound ID | Key Structural Feature | Cell Line | IC50 (µM) | Reference |

| Compound 4j | 2-amino-4-aryl-3-cyanopyridine at C-17 | PC-3 | 2.0 | [3] |

| Selenadiazolylpregnenolones | 1,2,3-selenadiazole at C-17 | PC-3, SKOV3 | Better than Abiraterone | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of 17-phenylandrostenol derivatives.

CYP17A1 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against CYP17A1 using the human adrenal NCI-H295R cell line, a well-established model for studying steroidogenesis.[4]

-

Cell Culture: NCI-H295R cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the test compounds or a vehicle control. A known CYP17A1 inhibitor, such as abiraterone, is used as a positive control.

-

Steroidogenesis Induction: Steroidogenesis is stimulated by adding a signaling molecule like forskolin.

-

Steroid Extraction: After a defined incubation period, the cell culture medium is collected, and steroids are extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Quantification by LC-MS/MS: The levels of steroid hormones (e.g., progesterone, 17-OH progesterone, DHEA, and androstenedione) in the extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of steroid production against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-proliferative Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the derivatives on prostate cancer cell lines (e.g., PC-3).

-

Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a specific density and incubated overnight to allow for cell attachment.

-

Compound Incubation: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 or 96 hours).[5]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Experimental Workflow

The following diagram provides a logical workflow for the screening and evaluation of novel 17-phenylandrostenol derivatives.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 6. DOT Language | Graphviz [graphviz.org]

17-Aryl and Heteroaryl Androstenols as Potential P450(17α) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While specific research detailing 17-Phenylandrostenol as a direct inhibitor of Cytochrome P450 17A1 (P450c17 or CYP17A1) is not extensively available in publicly accessible literature, a significant body of research exists on the broader and closely related class of C17-aryl and heteroaryl substituted androstenes. This technical guide provides an in-depth overview of these compounds as potent inhibitors of P450(17α), a critical enzyme in androgen biosynthesis and a key target in the treatment of prostate cancer. The principles, synthesis, and evaluation methods described herein are directly applicable to the study of novel C17-substituted androstenols, including 17-Phenylandrostenol.

Introduction to P450(17α) and Its Role in Androgen Synthesis

Cytochrome P450 17A1 is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the steroidogenesis pathway. It catalyzes two key sequential reactions:

-

17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxylated products.

-

17,20-lyase activity: The subsequent cleavage of the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the primary precursors for the synthesis of testosterone and other androgens.

Given that the growth of many prostate cancers is dependent on androgens, inhibiting P450(17α) is a validated and effective therapeutic strategy.

C17-Substituted Androstenes as P450(17α) Inhibitors

The development of P450(17α) inhibitors has largely focused on steroidal scaffolds that mimic the natural substrates of the enzyme. A particularly successful strategy has been the introduction of an aromatic or heteroaromatic moiety at the C17 position of the androstane core. These substituents can coordinate with the heme iron atom in the active site of the P450 enzyme, leading to potent inhibition.

The structure-activity relationship (SAR) of these compounds has been extensively studied, revealing several key features for potent inhibition:

-

The nature of the C17 substituent: Heteroaromatic rings containing nitrogen, such as pyridine and imidazole, have proven to be particularly effective. The position of the heteroatom within the ring is crucial for optimal interaction with the heme iron.

-

The presence of a 16,17-double bond: This unsaturation often enhances the inhibitory potency.

-

Modifications to the steroid A/B/C rings: While various substitutions on the steroid backbone are tolerated, the core structure provides the necessary framework for binding to the enzyme's active site.

Quantitative Inhibition Data

The inhibitory potency of several C17-heteroaryl androstenes against human P450(17α) has been quantified. The following table summarizes the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for some representative compounds.

| Compound | C17-Substituent | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Abiraterone (CB 7598) | 3-Pyridyl | Human CYP17 | 2.9 | < 1 | [1] |

| 17-(5-Pyrimidyl)androsta-5,16-dien-3β-ol (Sa 40) | 5-Pyrimidyl | Human CYP17 | 24 | 16 | [2] |

| 17-(2'-Thiazolyl)androsta-5,16-dien-3β-ol (8c) | 2'-Thiazolyl | Human P450(17α) | - | - | [3] |

| 17-(2'-Oxazolyl)androsta-5,16-dien-3β-ol (14c) | 2'-Oxazolyl | Human P450(17α) | - | - | [3] |

| 17-(4'-Imidazolyl)androst-5-en-3β-ol (2e) | 4'-Imidazolyl | Human P450(17α) | - | - | [4] |

| 17-(3'-Pyrazolyl)androsta-5,16-dien-3β-ol (14b) | 3'-Pyrazolyl | Human P450(17α) | - | - | [4] |

| 17-(5'-Isoxazolyl)androsta-5,16-dien-3β-ol (15b) | 5'-Isoxazolyl | Human P450(17α) | - | - | [4] |

Note: Some entries have missing specific IC50 or Ki values in the referenced abstracts, but are described as potent inhibitors.

Experimental Protocols

General Synthesis of C17-Aryl/Heteroaryl Androstenes

A common synthetic route to C17-substituted androstenes involves a palladium-catalyzed cross-coupling reaction. A representative protocol is the synthesis of 17-(3-pyridyl)androsta-5,16-dien-3β-ol (Abiraterone)[1]:

-

Starting Material: Dehydroepiandrosterone (DHEA) is often used as the starting material.

-

Formation of the Enol Triflate: The 17-keto group of a DHEA derivative is converted to a 17-enol triflate.

-

Palladium-Catalyzed Cross-Coupling: The 17-enol triflate is then coupled with an appropriate aryl or heteroaryl boronic acid or organotin reagent in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base.

-

Deprotection: Any protecting groups on the steroid scaffold (e.g., at the 3β-hydroxyl group) are removed to yield the final product.

While a specific protocol for 17-Phenylandrostenol is not detailed in the context of P450c17 inhibition, its synthesis as a neuroactive steroid antagonist has been described via a palladium-catalyzed coupling reaction, indicating its chemical tractability[5].

P450(17α) Inhibition Assay

The inhibitory activity of test compounds against P450(17α) is typically evaluated using either human testicular microsomes or recombinant human P450(17α) co-expressed with NADPH-P450 reductase in a suitable system (e.g., E. coli or insect cells). A general protocol is as follows[2]:

-

Enzyme Preparation: Prepare a reaction mixture containing the enzyme source (microsomes or recombinant enzyme), a buffer solution (e.g., potassium phosphate buffer), and cofactors such as NADPH.

-

Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]-progesterone or [³H]-pregnenolone.

-

Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

-

Product Extraction and Separation: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate). Separate the substrate and the hydroxylated/lyase products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed by liquid scintillation counting or other appropriate detection methods.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway

Caption: P450c17 signaling pathway and point of inhibition.

Experimental Workflow

Caption: Workflow for P450(17α) inhibition assay.

Logical Relationship

Caption: Key structural features for potent P450(17α) inhibition.

Conclusion

References

- 1. Novel steroidal inhibitors of human cytochrome P45017 alpha (17 alpha-hydroxylase-C17,20-lyase): potential agents for the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of novel 17alpha-hydroxylase/C17, 20-lyase (P450 17, CYP 17) inhibitors on androgen biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel P450(17alpha) inhibitors: 17-(2'-oxazolyl)- and 17-(2'-thiazolyl)-androstene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17-Imidazolyl, pyrazolyl, and isoxazolyl androstene derivatives. Novel steroidal inhibitors of human cytochrome C17,20-lyase (P450(17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cutting Edge of Steroid-Based Enzyme Inhibition: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of enzymatic pathways involved in steroidogenesis presents a fertile ground for therapeutic intervention, particularly in hormone-dependent diseases such as breast and prostate cancer. Steroidal enzyme inhibitors, designed to mimic endogenous substrates, offer a powerful strategy to modulate the production of key hormones like estrogens and androgens.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel steroidal inhibitors targeting crucial enzymes in the steroidogenic cascade. We will delve into the quantitative analysis of inhibitor potency, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and discovery workflows.

Key Steroidal Enzyme Targets

The rational design of steroidal enzyme inhibitors hinges on a deep understanding of the target enzyme's structure and catalytic mechanism. Three enzymes have emerged as pivotal targets in this field: Aromatase (CYP19A1), 17α-hydroxylase/17,20-lyase (CYP17A1), and 5α-reductase.

-

Aromatase (CYP19A1): This cytochrome P450 enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens.[4] Its inhibition is a cornerstone of endocrine therapy for estrogen receptor-positive breast cancer in postmenopausal women.[5]

-

CYP17A1: This dual-function enzyme plays a critical role in the production of androgens and cortisol.[6][7] Its 17,20-lyase activity is particularly important for androgen synthesis, making it a key target in the treatment of castration-resistant prostate cancer.[8][9]

-

5α-Reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Inhibitors of 5α-reductase are primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[7][10]

Data Presentation: Quantitative Analysis of Steroidal Enzyme Inhibitors

The potency of enzyme inhibitors is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the inhibitory activities of a selection of steroidal inhibitors against their respective target enzymes. This data has been compiled from various sources, and it is important to note that experimental conditions can influence these values.[11]

| Aromatase (CYP19A1) Inhibitors | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition | Reference |

| Exemestane | 15 | - | Human placental microsomes | [12] |

| Formestane (4-OHA) | 30 | - | Human placental microsomes | [12] |

| ICI 182,780 | 16.80 | - | MCF-7Ca cells | [5] |

| Derivative 6 (Exemestane analog) | - | - | MCF-7 cells (aromatase overexpression) | |

| Compound 9 (Formestane analog) | 386 | - | Aromatase enzyme assay |

| CYP17A1 Inhibitors | IC50 (nM) | Ki (nM) | Enzyme Activity | Reference |

| Abiraterone | - | - | 17α-hydroxylase & 17,20-lyase | |

| Orteronel | - | - | 17,20-lyase selective | [8] |

| Galeterone | - | - | 17,20-lyase | [8] |

| Seviteronel | - | - | 17,20-lyase selective | [8] |

| Isoxazole 41a | Moderate Inhibition | - | 17,20-lyase |

| 5α-Reductase Inhibitors | IC50 (nM) | Enzyme Isoform | Reference |

| Finasteride | - | Type II | |

| Dutasteride | - | Type I & II | |

| Steroidal Derivative 5 | Higher than Finasteride | - | |

| Steroidal Derivative 7 | Higher than Finasteride | - | |

| Steroidal Derivative 9 | Higher than Finasteride | - | |

| Steroidal Derivative 10 | Higher than Finasteride | - |

Mandatory Visualization: Pathways and Workflows

Visualizing the complex biological and logical frameworks is essential for a comprehensive understanding of steroidal enzyme inhibitor discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways and the overarching drug discovery workflow.

Drug Discovery and Development Workflow for Enzyme Inhibitors.

Simplified Steroidogenesis Pathway highlighting key enzymes.

Genomic Estrogen Signaling Pathway.

Experimental Protocols

The synthesis of steroidal enzyme inhibitors often involves multi-step chemical transformations starting from readily available steroid precursors. Below are outlines of synthetic protocols for key inhibitors.

Synthesis of Exemestane

Exemestane can be synthesized from androst-4-ene-3,17-dione. A common method involves the introduction of a 6-methylene group followed by dehydrogenation.

-

6-Methylenation: Androst-4-ene-3,17-dione is reacted with triethyl orthoformate and N-methylaniline in the presence of an acid catalyst, followed by treatment with formaldehyde to introduce the 6-methylene group, yielding 6-methyleneandrost-4-ene-3,17-dione.

-

Dehydrogenation: The intermediate is then dehydrogenated using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce a double bond at the C1-C2 position, affording exemestane. The product is then purified by recrystallization.

An alternative eight-step synthesis starting from testosterone has also been reported for producing labeled exemestane.[1]

Synthesis of Formestane

Formestane (4-hydroxyandrost-4-ene-3,17-dione) can be synthesized from androst-4-ene-3,17-dione. One reported method involves a two-step process:

-

Oxidation: Androst-4-ene-3,17-dione is oxidized using osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

-

Dehydration: The resulting intermediate is then dehydrated in a medium of potassium hydroxide in methanol to yield formestane.

A semi-synthesis of formestane from testosterone has also been described.

Synthesis of Finasteride

The synthesis of finasteride can be achieved from progesterone through a multi-step process.

-

Bromoform Reaction and Amidation: Progesterone undergoes a bromoform reaction, followed by amidation.[5]

-

Oxidative Cleavage and Ring Closure: The double bond is then oxidatively cleaved, and the A-ring is closed with ammonia.[5]

-

Dehydrogenation: Finally, dehydrogenation is carried out using DDQ and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to yield finasteride.[5]

Synthesis of Dutasteride

The synthesis of dutasteride can be achieved from (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-androstane carboxamide.

-

N-Benzoylation: The starting material is treated with benzoyl chloride in the presence of 4-dimethylaminopyridine to form the N-benzoyl derivative.

-

Silylation and Dehydrogenation: The amide functionality is silylated using BSTFA to form an enol, which then reacts with DDQ. Thermal treatment of the resulting intermediate leads to dehydrogenation.

-

Hydrolysis: The benzoyl group is removed by hydrolysis with hydrazine to give dutasteride.

General Protocol for Aromatase Inhibition Assay

A common in vitro method to assess aromatase inhibition utilizes human placental microsomes as the enzyme source.

-

Microsome Preparation: Microsomes are isolated from human term placenta by differential centrifugation.[1]

-

Incubation: The microsomal preparation is incubated with the test compound at various concentrations, a radiolabeled androgen substrate (e.g., [1β-³H]androstenedione), and a cofactor such as NADPH.[1]

-

Quantification: The aromatase activity is determined by measuring the amount of tritiated water released during the conversion of the androgen to estrogen, which is quantified by liquid scintillation counting.[1]

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of aromatase activity (IC50) is then calculated.[1]

General Protocol for CYP17A1 Inhibition Assay

The dual hydroxylase and lyase activities of CYP17A1 can be assessed using specific substrates and by monitoring the formation of their respective products.

-

Enzyme Source: Recombinant human CYP17A1 expressed in a suitable system is commonly used.

-

Hydroxylase Activity Assay: The 17α-hydroxylase activity is measured by the conversion of a substrate like progesterone to 17α-hydroxyprogesterone.

-

Lyase Activity Assay: The 17,20-lyase activity is measured by the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA).

-

Incubation and Analysis: The enzyme is incubated with the test inhibitor and the appropriate substrate. The reaction products are then extracted and analyzed, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the extent of inhibition.

Conclusion

The discovery and synthesis of new steroidal enzyme inhibitors remain a vibrant and critical area of medicinal chemistry. The targeted inhibition of key enzymes in the steroidogenesis pathway offers a highly effective strategy for the treatment of hormone-dependent cancers and other endocrine-related disorders. This guide has provided a comprehensive overview of the current landscape, from the fundamental biology of the enzyme targets to the practicalities of inhibitor synthesis and evaluation. The continued application of rational drug design, coupled with advances in synthetic chemistry and high-throughput screening, promises to deliver a new generation of more potent and selective steroidal enzyme inhibitors with improved therapeutic profiles.

References

- 1. ChEMBL - ChEMBL [ebi.ac.uk]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of steroidal and nonsteroidal inhibitors of the enzyme estrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Navigating the Uncharted Territory of 17-Phenylandrostenol Toxicity: A Proposed Framework for Preliminary Screening

Absence of specific toxicity data for 17-Phenylandrostenol in publicly available scientific literature necessitates a generalized, yet robust, framework for its preliminary toxicity screening. This guide outlines a comprehensive, multi-tiered approach for the initial safety assessment of novel androgenic compounds like 17-Phenylandrostenol, designed for researchers, scientists, and drug development professionals.

Despite a thorough search of scientific databases and literature, no specific studies detailing the preliminary toxicity screening of 17-Phenylandrostenol were identified. Therefore, this document presents a proposed framework of established in vitro and in vivo methodologies applicable to the initial toxicological evaluation of a novel steroidal compound. This guide adheres to the principles of modern toxicity testing, emphasizing a tiered approach that begins with in vitro assays to minimize animal use and progresses to in vivo studies for more complex endpoints.

Tier 1: In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity at the cellular level. These methods offer rapid and cost-effective means to identify potential liabilities of a test compound.[1][2]

Table 1: Proposed In Vitro Toxicity Assays for 17-Phenylandrostenol

| Assay Type | Cell Line Examples | Endpoint Measured | Concentration Range (Hypothetical) |

| Cytotoxicity | HepG2 (Liver), HEK293 (Kidney), Jurkat (Immune) | Cell Viability (e.g., MTT, LDH release) | 0.1 µM - 100 µM |

| IC50 (50% inhibitory concentration) | |||

| Genotoxicity | CHO-K1 (Ovarian), TK6 (Lymphoblastoid) | DNA Damage (e.g., Comet assay) | 0.1 µM - 50 µM |

| Chromosomal Aberrations (e.g., Micronucleus test) | |||

| Hepatotoxicity | Primary Human Hepatocytes, HepG2 | Liver enzyme leakage (ALT, AST), Steatosis (Oil Red O) | 0.5 µM - 100 µM |

| Cardiotoxicity | iPSC-derived Cardiomyocytes | Beating frequency, Cell viability, Electrophysiology | 0.1 µM - 50 µM |

| Endocrine | Reporter gene assays (e.g., AR, ER) | Agonist/Antagonist activity at steroid receptors | 0.01 µM - 10 µM |

Experimental Protocols: A Closer Look

Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Plate selected cell lines in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Compound Exposure: Treat cells with a serial dilution of 17-Phenylandrostenol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Following incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Genotoxicity Assessment (Micronucleus Test):

-

Cell Treatment: Expose CHO-K1 cells to at least three concentrations of 17-Phenylandrostenol, a vehicle control, and a positive control (e.g., mitomycin C) for one cell cycle.

-

Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated cells in treated groups to the vehicle control.

Visualizing the Workflow

A systematic workflow is crucial for a comprehensive preliminary toxicity screening.

Caption: A tiered approach to preliminary toxicity screening.

Tier 2: In Vivo Toxicity Assessment

Should the in vitro data suggest an acceptable safety profile, limited and ethically reviewed in vivo studies would be the next logical step. These studies provide data on the compound's effects in a whole-organism system.

Table 2: Proposed In Vivo Toxicity Studies for 17-Phenylandrostenol

| Study Type | Animal Model | Route of Administration | Key Endpoints | Duration (Hypothetical) |

| Acute Toxicity | Mouse or Rat | Oral, Intraperitoneal | LD50 (Lethal Dose, 50%), Clinical signs of toxicity, Gross necropsy | 14 days |

| Dose Range-Finding | Rat | Proposed clinical route | Clinical observations, Body weight, Food/water consumption, Limited hematology | 7-14 days |

| Repeated Dose (28-day) | Rat | Proposed clinical route | Hematology, Clinical chemistry, Urinalysis, Organ weights, Histopathology | 28 days |

Experimental Protocols: A Closer Look

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425):

-

Animal Acclimation: Acclimate adult female rats for at least 5 days.

-

Dosing: Administer a single oral dose of 17-Phenylandrostenol to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This continues sequentially.

-

LD50 Estimation: The LD50 is estimated using maximum likelihood methods based on the outcomes.

28-Day Repeated Dose Study (OECD 407):

-

Group Allocation: Assign male and female rats to at least three dose groups and a control group (vehicle only).

-

Daily Dosing: Administer 17-Phenylandrostenol daily for 28 days via the intended clinical route.

-

Monitoring: Conduct daily clinical observations and weekly measurements of body weight, and food and water consumption.

-

Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry, and urine for urinalysis.

-

Pathology: Conduct a full necropsy, weigh major organs, and perform histopathological examination of key tissues.

Visualizing Potential Signaling Pathways

While the specific pathways affected by 17-Phenylandrostenol are unknown, a hypothetical interaction with the androgen receptor (AR) signaling pathway can be visualized.

Caption: Hypothetical androgen receptor signaling pathway.

This framework provides a comprehensive starting point for the preliminary toxicity screening of 17-Phenylandrostenol. The progression from in vitro to in vivo studies allows for a data-driven approach to risk assessment, ensuring that potential safety concerns are identified early in the drug development process. As data becomes available for 17-Phenylandrostenol, this generalized guide can be adapted to a more specific and targeted testing strategy.

References

The Therapeutic Potential of Synthetic Androstenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenols, a class of endogenous steroids, have long been associated with pheromonal communication. However, recent scientific inquiry has unveiled their broader therapeutic potential, extending into neurosteroid activity and anticancer applications. This technical guide provides an in-depth exploration of the pharmacological properties of synthetic androstenols, focusing on their mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate their effects. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this unique class of molecules.

Introduction

Androstenols are 16-androstene steroids that are structurally related to androgens but lack hormonal activity at androgen receptors. The most well-known of these is 5α-androst-16-en-3α-ol (androstenol). While initially studied for their role as putative human pheromones, research has demonstrated that androstenol and its synthetic derivatives possess significant pharmacological activity.[1] Notably, these compounds have been shown to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This interaction positions synthetic androstenols as potential therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, and epilepsy.[1]

Furthermore, emerging evidence suggests that synthetic androstenol derivatives exhibit cytotoxic activity against cancer cell lines and can inhibit the enzyme aromatase, a key target in the treatment of hormone-dependent breast cancer. This dual activity opens up avenues for the development of novel anticancer agents. This guide will delve into the technical details of these findings, providing a solid foundation for future research and development in this promising area.

Mechanisms of Action

The therapeutic effects of synthetic androstenols are primarily attributed to their interaction with two key molecular targets: GABA-A receptors and nuclear receptors.

GABA-A Receptor Modulation

Androstenol acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.[1][2][3] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability, which is the basis for its potential anxiolytic, antidepressant, and anticonvulsant effects.[1]

References

Methodological & Application

Application Notes and Protocols for 17-Phenylandrostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Phenylandrostenol, a synthetic androstane derivative, has been identified as a selective antagonist of neurosteroid-potentiated GABAergic currents at the GABAA receptor. This unique mode of action makes it a valuable tool for research into neurosteroid signaling and a potential lead compound for drug development. These application notes provide a comprehensive overview of the available analytical methods and standards for 17-Phenylandrostenol, detailed experimental protocols for its analysis, and a summary of its biological activity. Due to the limited availability of specific analytical data for this compound, this document also includes generalized protocols based on established methods for similar neurosteroids and androstane derivatives.

Introduction to 17-Phenylandrostenol

17-Phenylandrostenol, with the systematic name (3α,5α)-17-phenylandrost-16-en-3-ol, is a steroid analogue that has been shown to selectively antagonize the effects of certain neurosteroids at the GABAA receptor.[1] Unlike many compounds that interact with this receptor, 17-Phenylandrostenol does not appear to significantly affect the receptor's function on its own but rather blocks the potentiation of GABA-induced currents by 5α-reduced neurosteroids. This specificity makes it a critical tool for elucidating the physiological and pathological roles of endogenous neurosteroids.

Chemical Structure:

-

Formula: C25H34O

-

Molecular Weight: 350.54 g/mol

-

IUPAC Name: (3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Analytical Standards

As of the latest review of commercially available standards, there are no certified reference materials (CRMs) or readily available analytical standards for 17-Phenylandrostenol from major chemical suppliers. This presents a challenge for quantitative analysis, requiring researchers to adopt alternative strategies for standardization.

Recommendations for Standardization:

-

In-house Synthesis and Characterization: The primary method for obtaining an analytical standard is through chemical synthesis, following published methods such as those described by Mennerick et al. (2004). The synthesized compound must then be thoroughly characterized to establish its identity and purity.

-

Purity Assessment: The purity of the synthesized standard should be determined using a combination of techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) or UV detector at a low wavelength (e.g., 200-210 nm): To assess purity by peak area percentage.

-

Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.

-

Quantitative Data Summary

| Parameter | Value/Effect | Species/System | Reference |

| Biological Activity | Selective antagonist of 5α-reduced neurosteroid potentiation of GABAA receptors. | Rat hippocampal neurons, Xenopus oocytes expressing human GABAA receptors. | [1] |

| IC50 | Not explicitly reported as a single value. Its antagonistic effects are dose-dependent. | Xenopus oocytes expressing α1β2γ2L GABAA receptors. | [1] |

| Specificity | Does not block the effects of benzodiazepines or barbiturates on GABAA receptors. | Xenopus oocytes. | [1] |

| In vivo Efficacy | Has been used in animal models to probe the role of neurosteroids in contextual fear. | Rats. | [2] |

Experimental Protocols

The following are detailed, generalized protocols for the analysis of 17-Phenylandrostenol. These are based on established methods for the analysis of other neurosteroids and androstane derivatives and should be optimized for specific instrumentation and research questions.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a suitable method for the quantification of 17-Phenylandrostenol in various matrices, including biological samples and reaction mixtures. Due to the lack of a strong chromophore, UV detection might have limited sensitivity. Derivatization or the use of mass spectrometric detection is recommended for trace analysis.

Sample Preparation (from biological matrices like plasma or brain tissue):

-

Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of sample (plasma or tissue homogenate), add 5 mL of a mixture of ethyl acetate and hexane (e.g., 90:10 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction step on the aqueous layer.

-

Combine the organic extracts.

-

-

Solid-Phase Extraction (SPE) - Alternative to LLE:

-

Use a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample.

-

Wash with a low percentage of organic solvent in water to remove polar impurities.

-

Elute 17-Phenylandrostenol with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

HPLC Conditions (Isocratic):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for desired retention time and resolution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30 °C.

-

Detection:

-

UV: 205 nm (low wavelength for steroid backbone).

-

LC-MS/MS: For higher sensitivity and specificity. Use electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for the analysis of steroids. Derivatization is typically required to improve the volatility and chromatographic behavior of the analytes.

Sample Preparation and Derivatization:

-

Follow the sample extraction procedure as described for HPLC (LLE or SPE).

-

Derivatization:

-

Evaporate the extracted sample to dryness under nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 180 °C, hold for 1 minute.

-

Ramp to 290 °C at 10 °C/min.

-

Hold at 290 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: To identify the fragmentation pattern of the derivatized 17-Phenylandrostenol.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and 2-3 characteristic fragment ions of the TMS-derivatized compound.

-

Signaling Pathway and Experimental Workflow Diagrams

GABAA Receptor Signaling Pathway

The following diagram illustrates the GABAergic synapse and the mechanism of action of 17-Phenylandrostenol.

References

Application Notes and Protocols for In Vivo Administration of 17-Phenylandrostenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 17-Phenylandrostenol is a putative novel compound. The following protocols are based on established methodologies for the in vivo administration of analogous lipophilic and androgenic steroids. Researchers should conduct dose-ranging and toxicity studies to establish the safety and efficacy of 17-Phenylandrostenol before commencing full-scale experiments.

Introduction

17-Phenylandrostenol is a synthetic androstane derivative with a phenyl group at the C-17 position, suggesting it is a lipophilic compound with potential androgenic activity. This document provides a detailed framework for the in vivo administration of 17-Phenylandrostenol in rodent models, covering vehicle formulation, administration protocols, and methodologies for assessing its pharmacokinetic profile and biological activity.

Vehicle Formulations for Lipophilic Steroids

The choice of vehicle is critical for the administration of poorly water-soluble compounds like 17-Phenylandrostenol. The following table summarizes common vehicle formulations for subcutaneous (SC) and intramuscular (IM) injection of steroids.

| Vehicle Component | Concentration Range (% v/v) | Purpose | Notes |

| Primary Vehicle | |||

| Sesame Oil | 80-100% | Solvent, creates a depot for sustained release | USP grade, sterile filtered. |

| Peanut Oil | 80-100% | Solvent, creates a depot for sustained release | USP grade, sterile filtered. Potential allergen. |

| Cottonseed Oil | 80-100% | Solvent, creates a depot for sustained release | USP grade, sterile filtered. |

| Co-solvents | |||

| Benzyl Alcohol | 0.5-10% | Co-solvent, antimicrobial preservative | Can cause skin irritation at higher concentrations. |

| Ethyl Oleate | 10-20% | Co-solvent, reduces viscosity | |

| Benzyl Benzoate | 10-20% | Co-solvent, increases solubility | |

| Antioxidants | |||

| Butylated Hydroxytoluene (BHT) | 0.01-0.1% | Prevents oxidation of the compound and vehicle |

Dosage and Administration

The appropriate dosage of 17-Phenylandrostenol must be determined empirically. The following table provides examples of dosages used for other synthetic androgens in rodent studies, which can serve as a starting point for dose-ranging studies.

| Compound | Animal Model | Dosage | Route | Frequency | Study Duration |

| Nandrolone Decanoate | Rat | 10 mg/kg | IM | Once weekly | 8 weeks |

| Testosterone Cypionate | Mouse | 7.5 mg/kg | SC | Daily | 5 days |

| Stanozolol | Rat | 5 mg/kg | Oral gavage | Daily | 8 weeks |

| Oxymetholone | Mouse | 5 mg/kg | Oral gavage | Daily | 4 weeks |

Experimental Protocols

Preparation of 17-Phenylandrostenol Formulation for Subcutaneous Injection

This protocol describes the preparation of a 10 mg/mL solution of 17-Phenylandrostenol in a sesame oil-based vehicle.

Materials:

-

17-Phenylandrostenol

-

Sesame oil (USP grade, sterile)

-

Benzyl alcohol (USP grade)

-

Sterile vials

-

Sterile magnetic stir bar

-

Magnetic stir plate

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

In a sterile vial under aseptic conditions, add 9.5 mL of sterile sesame oil.

-

Add 0.5 mL of benzyl alcohol to the sesame oil to achieve a 5% (v/v) concentration.

-

Add a sterile magnetic stir bar to the vial.

-

Place the vial on a magnetic stir plate and stir gently.

-

Weigh 100 mg of 17-Phenylandrostenol and slowly add it to the stirring vehicle.

-

Continue stirring until the compound is completely dissolved. Gentle warming (to 40°C) may be applied to facilitate dissolution.

-

Once dissolved, remove the stir bar and filter the solution through a 0.22 µm sterile filter into a new sterile vial.

-

Store the final formulation at room temperature, protected from light.

Subcutaneous Administration in Mice

Materials:

-

Prepared 17-Phenylandrostenol formulation

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

Insulin syringes with 27-30 gauge needles

-

70% ethanol

Procedure:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse to determine the correct injection volume. For a 10 mg/kg dose in a 25 g mouse, the volume would be 25 µL of a 10 mg/mL solution.

-

Gently restrain the mouse by scruffing the neck to expose the dorsal subcutaneous space.

-

Wipe the injection site with 70% ethanol.

-

Lift the skin to create a tent and insert the needle at the base of the tent, parallel to the spine.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the formulation.

-

Withdraw the needle and gently massage the injection site to aid dispersion.

-

Return the mouse to its cage and monitor for any adverse reactions.

Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study in mice following a single subcutaneous injection of 17-Phenylandrostenol.

Procedure:

-

Administer a single subcutaneous dose of 17-Phenylandrostenol to a cohort of mice.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-injection), collect blood samples from a subset of animals at each time point (serial sampling from the same animal is possible with appropriate techniques).

-

Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Extract 17-Phenylandrostenol from plasma samples using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Quantify the concentration of 17-Phenylandrostenol in the extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Hershberger Assay for Androgenic Activity

The Hershberger assay is a short-term in vivo screening test for androgenic and anti-androgenic substances.

Procedure:

-

Use castrated prepubertal male rats.

-

Administer 17-Phenylandrostenol daily for 10 consecutive days via subcutaneous injection or oral gavage.

-

Include a positive control group (e.g., testosterone propionate) and a vehicle control group.

-

On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Compare the weights of the androgen-dependent tissues in the 17-Phenylandrostenol-treated group to the control groups. A statistically significant increase in tissue weights compared to the vehicle control indicates androgenic activity.

Visualizations

Caption: Experimental workflow for in vivo administration and analysis.

Application Notes and Protocols for the Analysis of 17-Phenylandrostenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Phenylandrostenol is a synthetic steroid derivative with potential applications in drug development. Its chemical structure, featuring a phenyl group at the C17 position, imparts unique physicochemical properties that warrant detailed spectroscopic characterization. This document provides comprehensive application notes and protocols for the analysis of 17-Phenylandrostenol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques for structural elucidation and purity assessment of novel chemical entities. The methodologies and expected data presented herein are based on the analysis of structurally related androstane derivatives and serve as a robust guide for researchers.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of 17-Phenylandrostenol involves initial sample preparation followed by NMR and MS analysis for structural confirmation and characterization.

Caption: Workflow for the Spectroscopic Analysis of 17-Phenylandrostenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 17-Phenylandrostenol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended for complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for 17-Phenylandrostenol. These predictions are based on known values for androstane skeletons and the expected influence of the C17-phenyl substituent. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 17-Phenylandrostenol in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.5 - 3.7 | m | - |

| H-6 | 5.3 - 5.5 | m | - |

| H-18 (CH₃) | 0.8 - 0.9 | s | - |

| H-19 (CH₃) | 1.0 - 1.1 | s | - |

| Phenyl-H (ortho) | 7.3 - 7.5 | d | ~7-8 |

| Phenyl-H (meta) | 7.2 - 7.4 | t | ~7-8 |

| Phenyl-H (para) | 7.1 - 7.3 | t | ~7-8 |

| Other Steroidal-H | 0.9 - 2.5 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 17-Phenylandrostenol in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~71 |

| C-5 | ~140 |

| C-6 | ~121 |

| C-10 | ~37 |

| C-13 | ~43 |

| C-17 | ~85 |

| C-18 | ~12 |

| C-19 | ~19 |

| Phenyl C (ipso) | ~145 |

| Phenyl C (ortho) | ~128 |

| Phenyl C (meta) | ~127 |

| Phenyl C (para) | ~126 |

| Other Steroidal C | 15 - 60 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 17-Phenylandrostenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Acquisition (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z values for 17-Phenylandrostenol and its Key Fragments

| Ion | Predicted m/z | Description |

| [M]⁺• | 364.2766 | Molecular Ion |

| [M-H₂O]⁺• | 346.2661 | Loss of water from the hydroxyl group |

| [M-C₆H₅]⁺ | 287.2375 | Loss of the phenyl group |

| C₇H₇⁺ | 91.0548 | Tropylium ion (from phenyl fragmentation) |

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of 17-Phenylandrostenol (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Method:

-

Electron Ionization (EI): This hard ionization technique is useful for generating a reproducible fragmentation pattern that can serve as a fingerprint for the compound.[1] It often leads to the observation of numerous fragment ions.[2][3][4]

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for determining the molecular weight with minimal fragmentation, primarily observing the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

For structural elucidation, perform tandem MS (MS/MS) experiments. This involves isolating the molecular ion (or a protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

Data Interpretation and Structural Confirmation